2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethylamine: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Purification: Employing purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives.
Scientific Research Applications
2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its unique chemical properties, which can influence its binding affinity and activity at target sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine.
3-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar substituents but different positional isomers.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
OFGLTLZZOUBTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.